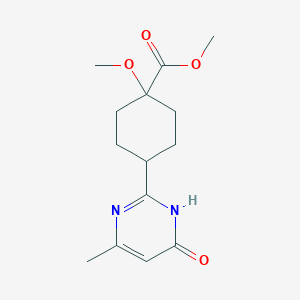

Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate

Description

Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is a cyclohexane-based ester derivative functionalized with a pyrimidine ring. The pyrimidine moiety contains hydroxyl and methyl substituents, while the cyclohexane ring is modified with methoxy and ester groups.

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

methyl 1-methoxy-4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-9-8-11(17)16-12(15-9)10-4-6-14(20-3,7-5-10)13(18)19-2/h8,10H,4-7H2,1-3H3,(H,15,16,17) |

InChI Key |

WLQDQNXXXPUSAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2CCC(CC2)(C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

Cyclohexane Ring Formation: The cyclohexane ring is introduced through a Diels-Alder reaction, where a diene reacts with a dienophile.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Substitutions

(1s,4s)-Methyl 1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexanecarboxylate

- Molecular Formula : C₁₈H₂₅N₅O₃

- Molecular Weight : 359.42 g/mol

- Key Features: Retains the cyclohexane-ester core and methoxy group. Pyrimidine ring is substituted with a methyl group and an amino-linked pyrazole moiety.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- CAS Number : 89581-58-8

- Molecular Formula : C₆H₅ClN₂O₂

- Key Features :

- Pyrimidine ring with chloro and methyl substituents.

- Carboxylic acid group replaces the cyclohexane-ester system.

- Chlorine enhances electrophilicity, making it reactive in substitution reactions, unlike the hydroxyl group in the target compound.

- Safety : Classified as 100% pure with specific handling precautions (e.g., first-aid measures for exposure) .

Analogues with Heterocyclic Variations

Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexanecarboxylate

- Key Features: Triazine ring replaces pyrimidine, with chloro and methoxy substituents. Triazines are electron-deficient, enabling nucleophilic aromatic substitution reactions, unlike pyrimidines, which are less reactive.

Functional Group Comparison

Research Findings and Implications

- Bioactivity : Pyrimidine derivatives are often explored for kinase inhibition or antimicrobial activity. The hydroxyl group in the target compound may confer solubility advantages, while chloro-substituted analogues (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are more reactive but pose handling risks .

- Synthetic Utility: The cyclohexane-ester core is shared across multiple analogues, suggesting modular synthesis strategies. Triazine-based variants (e.g., Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexanecarboxylate) may diverge in applications due to triazine’s distinct reactivity .

- Commercial Availability: Limited accessibility of some analogues (e.g., VE0011151 ) highlights the need for customized synthesis routes for research.

Biological Activity

Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is a complex chemical compound with significant potential in biological applications. Its structural features, including a cyclohexane ring and a hydroxyl group on the pyrimidine derivative, contribute to its unique reactivity and biological interactions. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 277.32 g/mol. The presence of functional groups such as methoxy and hydroxyl enhances its reactivity, making it a candidate for various biological applications .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

- Antimicrobial Activity : The compound's structural analogs have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Similar compounds have been reported to possess anticancer activity, indicating that this compound may also exhibit such properties.

- Antiviral Effects : Some derivatives have demonstrated antiviral activity, which could be explored further for therapeutic uses against viral infections.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Derivative : Starting from appropriate precursors, the hydroxyl group is introduced onto the pyrimidine ring.

- Cyclohexane Ring Construction : The cyclohexane framework is formed through cyclization reactions.

- Methoxy Group Introduction : The methoxy group is added to enhance solubility and biological activity.

These methods require precise control of reaction conditions to maximize yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(4-chloro-6-methylpyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate | Chlorine substitution on pyrimidine | Antimicrobial |

| Methyl 4-(4-hydroxy-pyrimidin-2-yl)-1-methoxycyclopentanecarboxylate | Cyclopentane instead of cyclohexane | Anticancer |

| Methyl 4-(5-fluoro-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate | Fluorine substitution on pyrimidine | Antiviral |

This comparison highlights how variations in the chemical structure can influence biological activity, providing insights into potential modifications for enhanced efficacy.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects. For instance:

- Antibacterial Studies : Research has shown promising antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

- Anticancer Mechanisms : Investigations into cell line models have suggested that the compound may induce apoptosis in cancer cells, although further studies are needed to confirm these findings and understand the underlying mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.